8-fluoro-4-oxo-N-(2H-tetrazol-5-yl)-1H-quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-4-oxo-N-(2H-tetrazol-5-yl)-1H-quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4-oxo-N-(2H-tetrazol-5-yl)-1H-quinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluoro group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Formation of the tetrazole ring: This can be done by reacting nitriles with sodium azide under acidic conditions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-4-oxo-N-(2H-tetrazol-5-yl)-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-fluoro-4-oxo-N-(2H-tetrazol-5-yl)-1H-quinoline-3-carboxamide would depend on its specific application. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the fluoro and tetrazole groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-fluoroquinoline derivatives: Known for their antimicrobial properties.
Tetrazole-containing compounds: Used in pharmaceuticals for their bioisosteric properties.
Quinoline carboxamides: Studied for their anticancer and anti-inflammatory activities.
Uniqueness
8-fluoro-4-oxo-N-(2H-tetrazol-5-yl)-1H-quinoline-3-carboxamide is unique due to the combination of the fluoro, tetrazole, and quinoline moieties, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C11H7FN6O2 |
---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
8-fluoro-4-oxo-N-(2H-tetrazol-5-yl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C11H7FN6O2/c12-7-3-1-2-5-8(7)13-4-6(9(5)19)10(20)14-11-15-17-18-16-11/h1-4H,(H,13,19)(H2,14,15,16,17,18,20) |
InChI Key |
FMQJQTGUZYLBCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)NC3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.